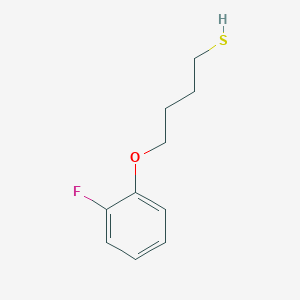

4-(2-Fluorophenoxy)butane-1-thiol

説明

特性

IUPAC Name |

4-(2-fluorophenoxy)butane-1-thiol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13FOS/c11-9-5-1-2-6-10(9)12-7-3-4-8-13/h1-2,5-6,13H,3-4,7-8H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIEHZMHMXYBAMB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)OCCCCS)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13FOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Fluorophenoxy)butane-1-thiol typically involves the reaction of 2-fluorophenol with 1-bromobutane in the presence of a base to form 4-(2-fluorophenoxy)butane. This intermediate is then treated with thiourea followed by hydrolysis to yield this compound. The reaction conditions often include the use of solvents such as ethanol or methanol and temperatures ranging from 50°C to 100°C.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and advanced purification techniques such as distillation and recrystallization are employed to ensure the quality of the final product.

化学反応の分析

Types of Reactions

4-(2-Fluorophenoxy)butane-1-thiol undergoes various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

Reduction: Reduction reactions can convert the thiol group to a sulfide.

Substitution: The compound can participate in nucleophilic substitution reactions, where the thiol group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Substitution: Conditions often involve the use of bases like sodium hydroxide or potassium carbonate.

Major Products Formed

Oxidation: Disulfides or sulfonic acids.

Reduction: Sulfides.

Substitution: Various substituted derivatives depending on the nucleophile used.

科学的研究の応用

4-(2-Fluorophenoxy)butane-1-thiol has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Investigated for its potential biological activities, including enzyme inhibition and antimicrobial properties.

Medicine: Explored for its potential therapeutic applications, particularly in drug development.

Industry: Utilized in the production of specialty chemicals and materials.

作用機序

The mechanism of action of 4-(2-Fluorophenoxy)butane-1-thiol involves its interaction with molecular targets such as enzymes and receptors. The thiol group can form covalent bonds with cysteine residues in proteins, leading to inhibition or modulation of enzyme activity. The fluorophenoxy group may enhance the compound’s binding affinity and specificity for certain targets, contributing to its biological effects.

類似化合物との比較

Butane-1-thiol (CAS 109-79-5)

Butane-1-thiol is a simple aliphatic thiol used as a gas odorant and intermediate in agrochemicals.

Key Differences :

- This could enhance target binding in drug design .

- The larger molecular weight and reduced volatility of the fluorinated compound may lower inhalation hazards compared to butane-1-thiol.

4-Fluoro-1-butanol (CAS 372-93-0)

4-Fluoro-1-butanol is an aliphatic alcohol with a terminal fluorine atom.

Key Differences :

- The thiol group in this compound is more acidic (pKa ~10) compared to alcohols (pKa ~15–20), enhancing its reactivity in chemical synthesis.

- The fluorophenoxy group may confer greater stability and bioactivity than the aliphatic fluorine in 4-Fluoro-1-butanol.

1-Boc-4-(2-fluorophenoxy)piperidine (CAS 944808-08-6)

This piperidine derivative shares the 2-fluorophenoxy motif but differs in core structure.

Key Differences :

- The lower molecular weight of this compound may enhance membrane permeability compared to the piperidine derivative.

Research Findings and Implications

- Medicinal Chemistry: Fluorophenoxy groups are associated with kinase inhibition (e.g., c-Met inhibitors ), suggesting that this compound could serve as a scaffold for anticancer agents.

- Toxicity Profile : While butane-1-thiol has well-documented exposure limits , the fluorinated analog’s aromatic structure may reduce acute toxicity by limiting volatility and bioavailability.

- Synthetic Utility : The thiol group enables disulfide bond formation or Michael addition reactions, distinguishing it from alcohol or ester-based analogs.

Q & A

Q. What are the recommended safety protocols for handling 4-(2-fluorophenoxy)butane-1-thiol in laboratory settings?

Answer: Due to the thiol group’s reactivity and potential toxicity, researchers should adhere to strict safety measures:

- Exposure Limits : Follow occupational exposure guidelines for butane-1-thiol analogs (e.g., 8-hour TWA of 1.5 mg/m³ ).

- PPE : Use nitrile gloves, lab coats, and chemical-resistant goggles. Employ fume hoods to minimize inhalation risks.

- Emergency Procedures : In case of exposure, immediately remove contaminated clothing and rinse skin/eyes with water for 15 minutes. Seek medical attention if symptoms like nausea, dizziness, or respiratory irritation occur .

Q. How can researchers synthesize this compound and characterize its purity?

Answer: A validated synthetic route involves:

Thioacetate Intermediate : React 5-(4-bromobutyl)-2,2’-bithiophene with potassium thioacetate in dry THF under reflux to form (4-([2,2’-bithiophen]-5-yl)butyl) ethanethioate .

Hydrolysis : Treat the intermediate with HCl in ethanol to yield 4-([2,2’-bithiophen]-5-yl)butane-1-thiol.

Characterization : Use ¹H NMR (δ 1.6–2.8 ppm for thiol protons) and GC-MS to confirm purity (>95%) .

Q. What analytical techniques are optimal for quantifying this compound in biological matrices?

Answer:

- GC-MS : Ideal for volatile thiols; derivatize with iodoacetamide to stabilize the thiol group.

- HPLC-UV : Use reverse-phase C18 columns with a mobile phase of acetonitrile/water (70:30) and detection at 254 nm.

- LC-MS/MS : For trace quantification, employ electrospray ionization (ESI) in negative mode with MRM transitions .

Advanced Research Questions

Q. What metabolic pathways are hypothesized for this compound based on structural analogs?

Answer: Butane-1-thiol derivatives may undergo:

- Oxidation : Conversion to sulfoxides or sulfones via cytochrome P450 enzymes.

- Redox Cycling : Generation of thiyl radicals and reactive oxygen species (ROS), leading to oxidative stress .

- Conjugation : Glutathione conjugation as a detoxification pathway, observed in ethanethiol analogs .

Note: In vitro hepatocyte models or microsomal assays are recommended for validation .

Q. How do computational methods aid in understanding the interactions of this compound with biological targets?

Answer:

- Molecular Docking : Predict binding affinity to enzymes like c-Met kinase using AutoDock Vina. The fluorophenoxy group may engage in π-π stacking with aromatic residues .

- MD Simulations : Analyze stability of ligand-protein complexes over 100 ns trajectories (e.g., GROMACS).

- QSAR Models : Corrogate substituent effects on bioactivity using Hammett constants or DFT-calculated descriptors .

Q. What in vitro models are suitable for evaluating the biological activity of this compound derivatives?

Answer:

- Kinase Inhibition Assays : Test against c-Met kinase using ADP-Glo™ kits (IC₅₀ values < 100 nM reported for fluorophenoxy-quinoline analogs) .

- Antimicrobial Screening : Use microdilution assays (MIC ≤ 8 µg/mL against S. aureus).

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HCT-116), with EC₅₀ compared to controls like doxorubicin .

Q. How can structural modifications enhance the stability of this compound in aqueous solutions?

Answer:

- Pro-drug Design : Replace the thiol with a disulfide or thioester group to prevent oxidation.

- PEGylation : Attach polyethylene glycol (PEG) chains to improve solubility and reduce enzymatic degradation.

- pH Optimization : Stabilize at pH 6.5–7.5 to minimize thiolate anion formation, which accelerates oxidation .

Data Contradiction Analysis

Q. Why do studies report conflicting toxicity profiles for thiol-containing compounds like this compound?

Answer: Discrepancies arise due to:

- Exposure Duration : Acute exposure (1 hour) at 50–500 ppm caused severe neurological symptoms in humans, while subchronic studies show milder effects .

- Species Variability : Mice exhibit corneal opacity at lethal doses, but rats show higher tolerance .

- Metabolic Differences : Human hepatocytes may process thiols more efficiently than rodent models .

Methodological Recommendations Table

| Research Objective | Recommended Method | Key Parameters | Reference |

|---|---|---|---|

| Synthesis | Thioacetate hydrolysis | THF, reflux, HCl | |

| Toxicity Screening | OECD 423 Acute Oral Toxicity | Dose: 5–2000 mg/kg | |

| Target Binding | Surface Plasmon Resonance (SPR) | KD: 10⁻⁹–10⁻⁶ M | |

| Metabolic Profiling | Hepatocyte Incubation | LC-MS/MS, t = 0–24 h |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。